molecular formula C10H19NO4 B8186870 tert-Butyl ((3S,4S)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate

tert-Butyl ((3S,4S)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate

Cat. No.: B8186870
M. Wt: 217.26 g/mol
InChI Key: KWKVNKDJIRDXRH-JGVFFNPUSA-N
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Description

Tert-Butyl ((3S,4S)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates Carbamates are derivatives of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3S,4S)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as (3S,4S)-3-hydroxytetrahydro-2H-pyran-4-ylamine and tert-butyl chloroformate.

  • Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis. The reaction temperature is maintained at around 0°C to room temperature.

  • Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group on the tetrahydropyran ring can be oxidized to form a ketone or aldehyde.

  • Reduction: The carbamate group can be reduced to form an amine.

  • Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, Dess-Martin periodinane, and TEMPO.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Ketones or aldehydes are the major products.

  • Reduction: Amines are the primary products.

  • Substitution: Various substituted carbamates or amines can be formed.

Scientific Research Applications

Chemistry: In synthetic chemistry, tert-Butyl ((3S,4S)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology: This compound can be used in biological studies to investigate enzyme inhibition or as a probe to study biological pathways. Its structural similarity to natural substrates makes it a valuable tool in biochemical research.

Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: The compound's chemical stability and reactivity make it suitable for use in various industrial applications, such as in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism by which tert-Butyl ((3S,4S)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Tert-Butyl (3-hydroxytetrahydro-2H-pyran-4-yl)carbamate: This compound lacks the stereocenters present in tert-Butyl ((3S,4S)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate, resulting in different reactivity and biological activity.

  • Tert-Butyl (3-hydroxytetrahydro-2H-pyran-4-yl)acetate: This compound has an acetate group instead of a carbamate group, leading to different chemical properties and applications.

Uniqueness: The presence of the tert-butyl group and the specific stereochemistry of this compound contribute to its unique reactivity and potential applications. These features make it distinct from other similar compounds and allow for its use in specialized chemical and biological studies.

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-3-hydroxyoxan-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKVNKDJIRDXRH-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCOC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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